Magnesium palmitate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Magnesium palmitate is a magnesium salt of palmitic acid, characterized by the chemical formula . It is typically encountered as a white or off-white powder and is part of a broader class of compounds known as metallic fatty acid salts. This compound is commonly used in various applications, particularly in the pharmaceutical and cosmetic industries due to its properties as an emulsifier and stabilizer.

Additionally, magnesium palmitate can form during the interaction of magnesium ions with palmitate anions, which can occur in various environmental conditions, such as in hard water where calcium and magnesium ions react with fatty acids.

Research indicates that magnesium palmitate may influence biological processes, particularly in relation to bacterial biofilm formation. A study highlighted its role in the biofilm development of Pseudomonas aeruginosa, suggesting that it could affect bacterial adhesion and growth dynamics in aquatic environments . This property may have implications for understanding microbial ecology and managing biofilm-related issues in various settings.

The synthesis of magnesium palmitate can be achieved through several methods:

- Direct Reaction: Mixing magnesium hydroxide with palmitic acid under controlled conditions.

- Precipitation: Reacting magnesium salts with sodium palmitate to precipitate magnesium palmitate.

- Solvent Evaporation: Dissolving both reactants in a solvent followed by evaporation to yield pure magnesium palmitate.

These methods vary in complexity and yield, with the direct reaction being the most straightforward and commonly used.

Magnesium palmitate finds numerous applications across different fields:

- Pharmaceuticals: Used as an excipient in drug formulations for its emulsifying properties.

- Cosmetics: Acts as a stabilizer and thickening agent in creams and lotions.

- Food Industry: Sometimes employed as a food additive for its emulsifying capabilities.

Studies on the interactions of magnesium palmitate with other compounds have revealed its potential effects on microbial communities, particularly through its role in biofilm formation. The presence of magnesium ions can enhance the stability of biofilms formed by certain bacteria, which may have implications for environmental management and industrial processes .

Magnesium palmitate shares similarities with several other metallic fatty acid salts. Below is a comparison highlighting its uniqueness:

| Compound | Chemical Formula | Key Characteristics |

|---|---|---|

| Magnesium Stearate | Commonly used as a lubricant and anti-caking agent. | |

| Calcium Palmitate | Similar emulsifying properties but different metal ion. | |

| Sodium Palmitate | Water-soluble salt used primarily in soaps. |

Uniqueness of Magnesium Palmitate: Unlike sodium palmitate, which is highly soluble, magnesium palmitate exhibits lower solubility, making it more suitable for applications requiring stability in solid formulations. Its unique interaction with magnesium ions also differentiates it from calcium palmitate regarding biological activity and environmental behavior.

Molecular Formula and Weight

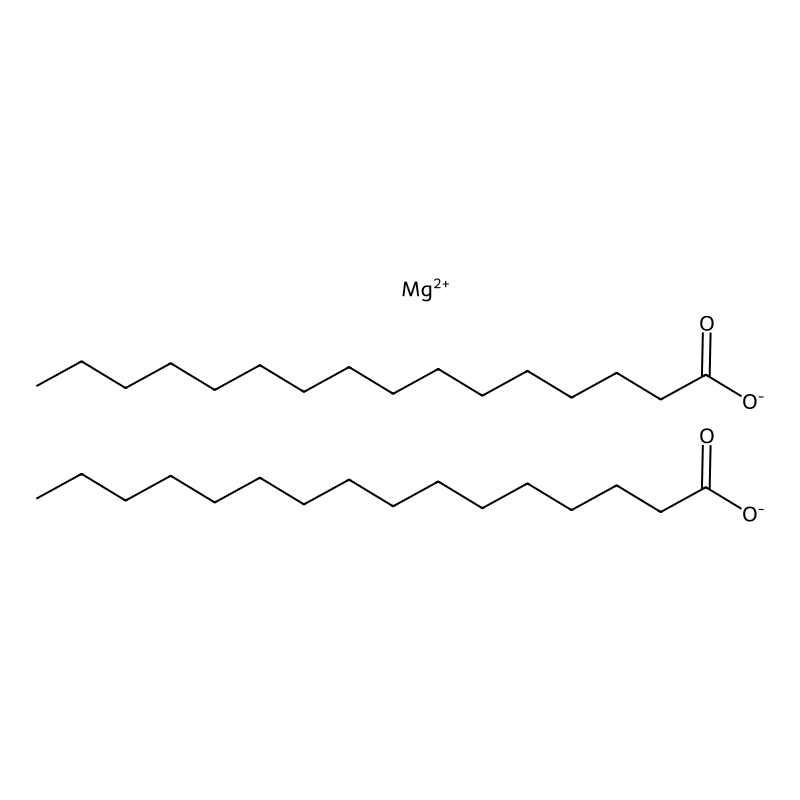

Magnesium palmitate, systematically known as magnesium dihexadecanoate, possesses the molecular formula C₃₂H₆₂MgO₄ [1] [2] [3]. This ionic compound represents the magnesium salt of palmitic acid (hexadecanoic acid), wherein two palmitate anions coordinate to a single magnesium cation. The compound has a molecular weight of 535.1 grams per mole [1] [2] [4], with precise values reported as 535.137 and 535.149 atomic mass units across different computational methods [5] [2].

The fundamental molecular architecture consists of one magnesium ion (Mg²⁺) with an atomic mass of 24.305 atomic mass units and a formal charge of +2, coordinated with two palmitate anions (C₁₆H₃₁O₂⁻), each possessing a molecular weight of 255.422 atomic mass units and carrying a -1 formal charge [5] [6] [7]. The palmitate anion represents the deprotonated form of palmitic acid, which at physiological pH (7.4) exists predominantly as the conjugate base hexadecanoate [8].

The compound maintains charge neutrality through the 1:2 stoichiometric ratio between the divalent magnesium cation and the monovalent palmitate anions. Additional identifying characteristics include the Chemical Abstracts Service (CAS) registry number 2601-98-1 [1] [2] [9] and the European Inventory of Existing Commercial Chemical Substances (EINECS) number 220-010-0 [4] [9].

Table 1: Fundamental Molecular and Physical Properties of Magnesium Palmitate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₃₂H₆₂MgO₄ | [1] [2] [3] |

| Molecular Weight (g/mol) | 535.1 | [1] [2] [4] |

| Chemical Name (IUPAC) | magnesium dihexadecanoate | [2] [5] |

| Alternative Name | magnesium dipalmitate | [1] [2] [3] |

| CAS Registry Number | 2601-98-1 | [1] [2] [9] |

| EINECS Number | 220-010-0 | [4] [9] |

| Stereochemistry | ACHIRAL | [5] |

| Optical Activity | NONE | [5] |

| Defined Stereocenters | 0/0 | [5] |

| Charge | 0 | [5] |

| Melting Point (°C) | 121 | [9] |

| Boiling Point (°C) | 340.6 | [4] |

| Flash Point (°C) | 154.1 | [4] |

| Exact Mass | 534.45000 | [4] |

| Monoisotopic Mass | 534.449852 | [2] |

| PSA (Polar Surface Area) | 80.26000 | [4] |

| LogP | 8.43520 | [4] |

| Vapor Pressure (mmHg at 25°C) | 3.28E-05 | [4] |

Crystallographic and Stereochemical Properties

Magnesium palmitate exhibits achiral stereochemistry with no defined stereocenters and no optical activity [5]. The compound crystallizes in a lamellar structure characteristic of metal carboxylate salts, wherein the fatty acid chains adopt an all-trans conformation and extend in a zig-zag arrangement from the basal coordination planes [10].

The crystallographic analysis of magnesium palmitate reveals that the fatty acid radical constituents arrange themselves in extended conformations on both sides of each basal plane, forming a bilayer lamellar structure [10]. This arrangement is consistent with other metal stearates and palmitates, where the long-chain aliphatic portions of the carboxylate anions organize into ordered, parallel arrays separated by coordination planes containing the metal centers [11] [12].

X-ray diffraction studies indicate that magnesium palmitate can exist in multiple hydration states, including anhydrous forms and various hydrates [10]. The crystalline morphology depends significantly on the hydration state and crystallization conditions. Related magnesium stearate compounds demonstrate polymorphic behavior with distinct crystal habits: plate-shaped structures for dihydrate forms and needle-shaped structures for monohydrate and trihydrate forms [13] [14].

The thermal properties reflect the crystalline organization, with a melting point of 121°C [9] indicating substantial intermolecular interactions between the ordered fatty acid chains and the coordination environment around the magnesium centers. The relatively high boiling point of 340.6°C [4] suggests significant thermal stability of the lamellar structure.

Table 2: Crystallographic Properties of Metal Palmitates and Related Compounds

| Compound | Crystal Structure Type | Hydrate Forms | Morphology | Chain Conformation | Reference |

|---|---|---|---|---|---|

| Magnesium Palmitate | Lamellar | Anhydrous, possible hydrates | Zig-zag chain arrangement | All-trans (extended) | [10] |

| Magnesium Stearate | Lamellar (multiple hydrates) | Monohydrate, dihydrate, trihydrate | Plate-shaped (dihydrate), needle-shaped (mono/trihydrate) | All-trans | [13] [15] [14] |

| Metal Stearates (general) | Lamellar bilayer | Various hydration states | Fatty acid chains extend from basal planes | All-trans | [10] [12] |

| Iron Stearates | Lamellar polycation planes | Hydrated polycations | Polycation planes separated by stearate chains | All-trans | [11] |

| Sodium Stearate | Lamellar | Multiple forms | Fibers, ribbons, platelets | All-trans | [16] [17] |

Bonding and Coordination Geometry

The bonding in magnesium palmitate is predominantly ionic in character, consistent with the electronegativity difference between the magnesium cation and the carboxylate oxygen atoms [18] [19]. The magnesium ion exhibits a strong preference for octahedral coordination geometry with a coordination number of six [20] [21] [22]. This preference arises from the balance between magnesium's attraction to negative charges and steric effects between like charges, which is typically optimized in octahedral arrangements [22].

In magnesium carboxylate complexes, the coordination environment around the magnesium center involves interactions with carboxylate oxygen atoms and potentially coordinated water molecules [18] [19] [23]. The carboxylate groups can coordinate to magnesium through different modes: monodentate coordination involving a single oxygen atom, or bidentate coordination where both oxygen atoms of the carboxylate group interact with the metal center [18] [23].

Research on magnesium carboxylate bonding demonstrates that the nature of the metal-oxygen bonds significantly influences the vibrational characteristics of the carboxylate groups [23] [24]. The presence of intramolecular hydrogen bonds can affect the strength and length of magnesium-carboxylate bonds, with direct hydrogen bonding to coordinated oxygen atoms elongating the metal-oxygen bonds, while hydrogen bonding to carbonyl groups tends to shorten these bonds [23].

The coordination chemistry of magnesium in palmitate complexes likely involves a predominantly six-coordinate octahedral arrangement, consistent with the general behavior of magnesium in aqueous and solid-state environments [21]. The hard acid character of magnesium makes it particularly compatible with hard oxygen donor atoms from carboxylate groups [18]. The specific coordination mode in the solid state may involve bridging carboxylate groups that link adjacent magnesium centers within the lamellar structure, contributing to the overall structural integrity of the crystal lattice.

Table 3: Coordination Geometry Preferences of Magnesium Ion

| Metal Ion | Coordination Number | Geometry | Bond Angles | Description | Reference |

|---|---|---|---|---|---|

| Mg²⁺ (aqueous) | 6 | Octahedral | 90° | Six water molecules coordinate to Mg²⁺ | [18] [21] |

| Mg²⁺ (carboxylate complexes) | 6 | Octahedral | 90° | Coordination via carboxylate oxygens and water | [18] [19] [23] |

| Mg²⁺ (hydroxide complexes) | 5 | Trigonal bipyramidal | 90°, 120° | Hydroxide ligand reduces coordination number | [25] |

| Mg²⁺ (in MgO) | 6 | Octahedral | 90° | Each Mg²⁺ surrounded by six O²⁻ ions | [26] [27] |

| Mg²⁺ (typical preference) | 6 | Octahedral | 90° | Predominant coordination mode for Mg²⁺ | [20] [21] [22] |

Direct neutralization represents the most straightforward and widely employed methodology for magnesium palmitate synthesis. This approach involves the direct reaction between palmitic acid and various magnesium-containing bases under controlled conditions [2] [3]. The fundamental chemical reaction proceeds according to the stoichiometric equation:

2 C₁₆H₃₂O₂ (palmitic acid) + MgO → Mg(C₁₆H₃₁O₂)₂ + H₂O

Mechanistic Considerations

The direct neutralization pathway typically employs magnesium oxide or magnesium hydroxide as the alkaline reactant. Research demonstrates that magnesium oxide provides superior reaction kinetics due to its higher basicity compared to magnesium hydroxide [4]. The reaction mechanism proceeds through initial adsorption of fatty acid molecules onto the magnesium oxide surface, followed by acid-base neutralization and subsequent crystal nucleation [4].

Synthetic Parameters and Optimization

Temperature control emerges as a critical parameter in direct neutralization synthesis. Studies indicate that optimal reaction temperatures range between 80-105°C, with reaction completion typically occurring at 105°C [4]. At temperatures below 80°C, reaction rates become prohibitively slow, while temperatures exceeding 105°C can lead to thermal decomposition of reactants and formation of undesired byproducts [4].

The molar ratio of palmitic acid to magnesium oxide significantly influences conversion efficiency. Research demonstrates that stoichiometric ratios of 2:1 (palmitic acid:MgO) provide optimal conversion rates, with excess magnesium oxide leading to reduced yields due to incomplete dissolution [4]. Water addition serves as a crucial catalyst in this system, with optimal concentrations of approximately 3.2 grams per 100 grams of palmitic acid facilitating reaction completion within 5-7 minutes [4].

Reaction Kinetics and Thermodynamics

The direct neutralization process exhibits exothermic characteristics, with reaction enthalpies typically ranging from -300 to -500 kJ/mol [5]. This exothermicity enables self-sustaining reaction propagation once initiated, contributing to the method's industrial viability [5]. Kinetic studies reveal first-order dependence on palmitic acid concentration, with apparent activation energies of approximately 45-60 kJ/mol [6].

Metathesis Reactions Involving Magnesium Salts

Metathesis reactions, also termed double decomposition or precipitation methods, represent an alternative synthetic approach involving the exchange of ionic components between different salts [2] [3] [7]. This methodology typically involves the reaction between sodium palmitate and magnesium salts in aqueous media.

Fundamental Reaction Pathways

The metathesis approach proceeds through a two-step mechanism. Initially, palmitic acid undergoes saponification with sodium hydroxide to form sodium palmitate:

C₁₆H₃₂O₂ + NaOH → C₁₆H₃₁O₂Na + H₂O

Subsequently, magnesium sulfate or magnesium chloride reacts with sodium palmitate to precipitate magnesium palmitate:

2 C₁₆H₃₁O₂Na + MgSO₄ → Mg(C₁₆H₃₁O₂)₂ + Na₂SO₄

Precipitation Dynamics and Crystal Formation

Metathesis reactions offer superior control over crystal morphology and particle size distribution compared to direct neutralization methods [7]. The precipitation process involves rapid nucleation followed by controlled crystal growth, enabling the formation of specific crystalline polymorphs [7]. Research demonstrates that reaction pH significantly influences crystal structure, with pH values between 9.0-9.5 favoring the formation of the thermodynamically stable dihydrate polymorph [7].

Process Variables and Optimization

Temperature control during metathesis reactions differs from direct neutralization, with optimal temperatures maintained at 75-90°C throughout the precipitation process [7]. The controlled addition of magnesium salt solutions to soap solutions prevents local supersaturation and ensures uniform precipitation [7]. Agitation intensity emerges as a critical parameter, with insufficient mixing leading to heterogeneous precipitation and particle size variation [7].

Complex Formation and Product Characteristics

Recent research reveals that metathesis reactions can lead to the formation of complex mixed-metal species, particularly when involving magnesium and transition metal salts [8] [9]. These findings suggest that the apparent simplicity of metathesis reactions masks underlying complexity involving intermediate coordination compounds [8] [9]. Such complexity can influence final product purity and requires careful optimization of reaction conditions to minimize unwanted complex formation [8] [9].

Solvent-Mediated Synthesis and Solvothermal Techniques

Solvent-mediated synthesis represents an emerging approach for magnesium palmitate preparation, offering enhanced control over particle morphology and crystalline properties [10] [11]. These methods utilize non-aqueous solvents or mixed solvent systems to facilitate reaction and crystallization processes.

Solvothermal Methodology Principles

Solvothermal synthesis involves conducting reactions in sealed vessels at elevated temperatures and pressures, utilizing organic solvents rather than water [10]. This approach enables access to unique crystalline phases and morphologies not achievable through conventional aqueous methods [10]. The technique exploits the altered solvent properties under supercritical or near-critical conditions to enhance reactivity and control crystallization kinetics [10].

Solvent Selection and Properties

Ethanol emerges as the preferred solvent for magnesium palmitate solvothermal synthesis due to its appropriate polarity and thermal stability [11]. Research demonstrates that non-aqueous polar solvents facilitate the formation of regular spherical particles with narrow size distributions [11]. The choice of solvent significantly influences final product morphology, with alcoholic solvents promoting lamellar crystal growth while hydrocarbon solvents favor equiaxed crystal formation [11].

Temperature and Pressure Optimization

Solvothermal conditions typically require temperatures ranging from 150-240°C under autogenous pressures [10]. Lower temperatures within this range (150-180°C) favor controlled nucleation and growth, resulting in uniform particle sizes [10]. Higher temperatures (200-240°C) can lead to rapid crystallization and broader size distributions [10]. Pressure control, achieved through sealed autoclave systems, enables precise manipulation of solvent properties and reaction thermodynamics [10].

Microwave-Assisted Solvothermal Synthesis

Recent developments in microwave-assisted solvothermal synthesis offer significant advantages in terms of reaction time and energy efficiency [11]. Flash microwave-assisted solvothermal synthesis enables reaction completion within minutes rather than hours, while maintaining excellent control over particle characteristics [11]. The rapid heating profile achievable through microwave irradiation facilitates burst nucleation, leading to narrow particle size distributions [11].

Product Characteristics and Morphological Control

Solvothermal methods enable the synthesis of magnesium palmitate with hierarchical porosity and controlled surface areas up to 500 m²/g [11]. The controlled crystallization environment allows for the formation of specific crystal habits, including plate-like, spherical, and needle-like morphologies [11]. Surface functionalization becomes possible through the incorporation of organic additives during synthesis, enabling tailored surface properties for specific applications [11].

Purification and Yield Optimization Strategies

The purification of magnesium palmitate requires specialized techniques to remove residual reactants, byproducts, and impurities while maintaining product quality and maximizing yield [12] [7] [13].

Conventional Purification Approaches

Traditional purification involves multiple washing cycles with deionized water to remove residual sodium salts, unreacted magnesium compounds, and other water-soluble impurities [7]. Research demonstrates that 4-6 washing cycles effectively reduce sodium content below acceptable limits while minimizing product losses [7]. The washing process requires careful temperature control, typically maintained at 60-80°C, to prevent dissolution of the desired product [7].

Solid-Liquid Separation Techniques

Effective solid-liquid separation represents a critical aspect of purification, with filtration efficiency directly impacting final product purity [7]. Studies indicate that filter press systems provide superior separation compared to conventional filtration methods, particularly for fine crystalline products [7]. The incorporation of filter aids, such as diatomaceous earth, enhances filtration rates while maintaining product integrity [7].

Advanced Purification Methods

Solvent extraction techniques offer enhanced purification capabilities, particularly for removing organic impurities and unreacted fatty acids [12]. Sequential extraction with diethyl ether effectively removes unreacted palmitic acid and other lipophilic contaminants [12]. Subsequent water washing eliminates magnesium ions and other hydrophilic impurities [12]. The use of solid-phase extraction cartridges enables precise control over purification parameters and minimizes product losses [12].

Crystallization Control and Polymorph Selection

The controlled crystallization during purification enables selection of specific crystalline polymorphs with desired properties [7]. Research demonstrates that pH adjustment during precipitation influences polymorph formation, with alkaline conditions (pH 9.0-9.5) favoring the dihydrate form [7]. Drying conditions significantly impact final product characteristics, with temperatures below 60°C preserving the dihydrate structure while higher temperatures promote conversion to anhydrous forms [7].

Yield Optimization Strategies

Comprehensive yield optimization requires systematic evaluation of multiple process variables simultaneously [14]. Response surface methodology enables identification of optimal conditions that maximize both yield and product quality [14]. Studies demonstrate that optimal yields exceeding 95% are achievable through careful control of stoichiometry, temperature, pH, and mixing conditions [14]. The implementation of recycling strategies for mother liquors and wash waters can further enhance overall process efficiency [7].

Quality Assessment and Characterization

Product quality assessment involves multiple analytical techniques to ensure compliance with specifications [7]. Magnesium content determination through atomic absorption spectroscopy provides quantitative assessment of stoichiometry [7]. Free fatty acid content analysis ensures complete neutralization, with target levels below 4% for pharmaceutical applications [4]. Thermal analysis techniques, including differential scanning calorimetry and thermogravimetric analysis, enable polymorph identification and hydration state determination [7].

Scale-Up Considerations

The transition from laboratory-scale synthesis to industrial production requires careful consideration of heat and mass transfer limitations [15]. Reactor design must accommodate the exothermic nature of synthesis reactions while maintaining uniform temperature distribution [15]. Continuous processing approaches offer advantages in terms of product consistency and process efficiency compared to batch operations [15]. The implementation of in-line monitoring systems enables real-time process optimization and quality control [15].

UNII

Other CAS

Wikipedia

Use Classification

Cosmetics -> Anticaking; Opacifying; Viscosity controlling

General Manufacturing Information

Hexadecanoic acid, magnesium salt (2:1): ACTIVE